N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
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Overview
Description
N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a butyl-substituted phenyl ring and a thiomorpholine ring with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)chloroacetamide.
Cyclization: The intermediate is then reacted with thiomorpholine-3,5-dione under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products may include halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-(4-butylphenyl)-2-(3,5-dioxopiperidin-4-yl)acetamide
- N-(4-butylphenyl)-2-(3,5-dioxoazepan-4-yl)acetamide
Comparison:
- Structural Differences: The main difference lies in the heterocyclic ring. While N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide contains a thiomorpholine ring, the similar compounds contain piperidine or azepane rings.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and stability.
- Biological Activity: The presence of different heterocyclic rings can also influence the biological activity and potential applications of these compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18-15(20)10-22-11-16(18)21/h5-8H,2-4,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEGEFBPOUJWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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